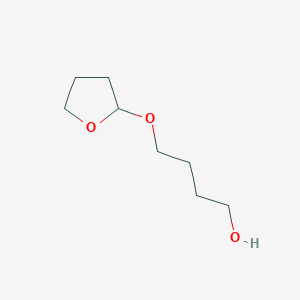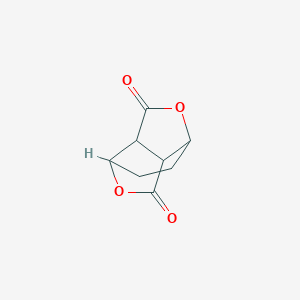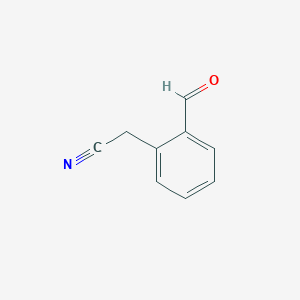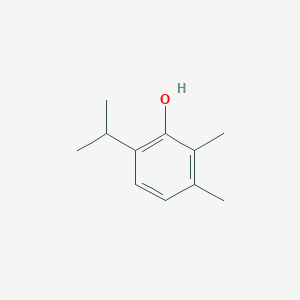
2,3-Dimethyl-6-(propan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6-(propan-2-yl)phenol, also known as propyl gallate, is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is soluble in ethanol, acetone, and ether. Propyl gallate is used to prevent oxidation and spoilage of products, increase shelf life, and enhance stability.
Mécanisme D'action
Propyl gallate acts as an antioxidant by scavenging free radicals and preventing the oxidation of lipids and other molecules. It also inhibits the activity of enzymes involved in the production of reactive oxygen species. Propyl gallate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Effets Biochimiques Et Physiologiques
Propyl gallate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Propyl gallate has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have antimicrobial effects against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl gallate is a widely used antioxidant in laboratory experiments due to its stability and effectiveness. It is also relatively inexpensive and easy to obtain. However, 2,3-Dimethyl-6-(propan-2-yl)phenol gallate has been shown to interfere with some assays, such as those involving the measurement of reactive oxygen species. In addition, it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several areas of research that could be explored in relation to 2,3-Dimethyl-6-(propan-2-yl)phenol gallate. These include:
1. Investigation of the potential use of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate in the treatment of neurodegenerative diseases.
2. Development of new methods for the synthesis of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate that are more environmentally friendly.
3. Investigation of the potential use of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate as a natural preservative in food products.
4. Study of the effects of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate on gut microbiota and its potential use as a prebiotic.
5. Investigation of the potential use of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate in the treatment of skin disorders such as acne and eczema.
In conclusion, 2,3-Dimethyl-6-(propan-2-yl)phenol gallate is a synthetic antioxidant that has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Propyl gallate is widely used in laboratory experiments, but it has limitations and can interfere with some assays. There are several areas of research that could be explored in relation to 2,3-Dimethyl-6-(propan-2-yl)phenol gallate, including its potential use in the treatment of neurodegenerative diseases and as a natural preservative in food products.
Méthodes De Synthèse
Propyl gallate can be synthesized by the esterification of gallic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, 2,3-Dimethyl-6-(propan-2-yl)phenol gallate diester, which is then hydrolyzed to yield 2,3-Dimethyl-6-(propan-2-yl)phenol gallate.
Applications De Recherche Scientifique
Propyl gallate has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Propyl gallate has also been investigated for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
137321-72-3 |
|---|---|
Nom du produit |
2,3-Dimethyl-6-(propan-2-yl)phenol |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2,3-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h5-7,12H,1-4H3 |
Clé InChI |
DTCVWQAPCDRBKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)C)O)C |
Synonymes |
Phenol, 2,3-dimethyl-6-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



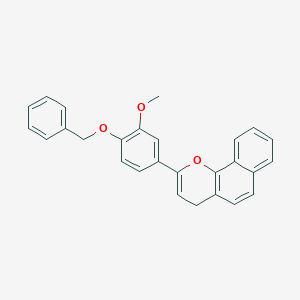
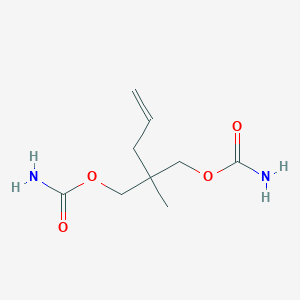
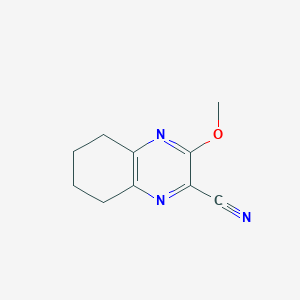
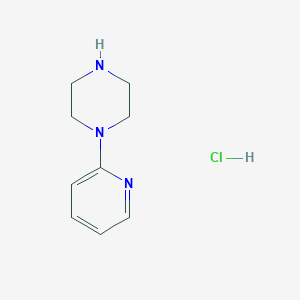
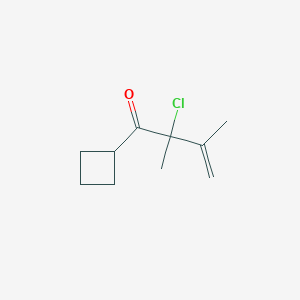
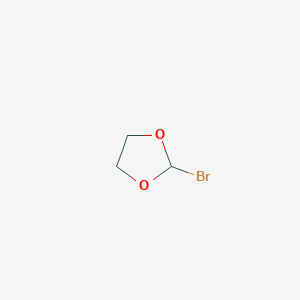
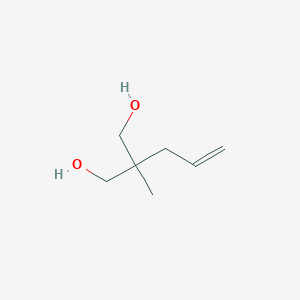
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
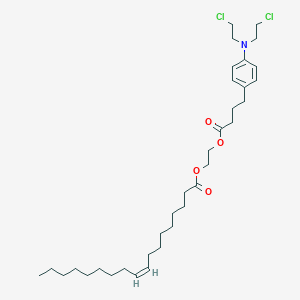
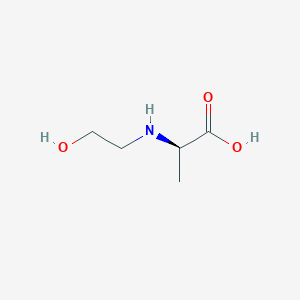
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
